molecular formula C13H11N3O4 B4953941 N-methyl-4-nitro-N-(4-nitrophenyl)aniline

N-methyl-4-nitro-N-(4-nitrophenyl)aniline

Cat. No.: B4953941
M. Wt: 273.24 g/mol
InChI Key: VVNSMQIUUUPQFK-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C13H12N2O4. It is commonly used as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and gasoline additives. This compound is also utilized as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-nitro-N-(4-nitrophenyl)aniline can be synthesized through the methylation of aromatic amines. One common method involves the reaction of 4-nitroaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-N-(4-nitrophenyl)aniline undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-methyl-4-nitro-N-(4-nitrophenyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and antioxidants.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its reduction products.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of gasoline additives and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-N-(4-nitrophenyl)aniline involves its interaction with molecular targets through its nitro and methyl groups. The compound can undergo reduction to form amino derivatives, which can further interact with biological molecules. In the context of its use as a stabilizer in energetic materials, it enhances the thermal stability of nitrocellulose by inhibiting autocatalytic decomposition processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitroaniline
  • N-methyl-4-nitroaniline
  • N-methyl-4-nitrophenylamine

Uniqueness

N-methyl-4-nitro-N-(4-nitrophenyl)aniline is unique due to its dual nitro groups and methyl substitution, which confer specific chemical reactivity and stability properties. This makes it particularly valuable in applications requiring high thermal stability and specific

Properties

IUPAC Name

N-methyl-4-nitro-N-(4-nitrophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-14(10-2-6-12(7-3-10)15(17)18)11-4-8-13(9-5-11)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSMQIUUUPQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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